molecular formula C20H25N5O2 B3004709 9-(3,4-dimethylphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-46-0

9-(3,4-dimethylphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B3004709
CAS RN: 900010-46-0
M. Wt: 367.453
InChI Key: QXKFBXNZOKLERV-UHFFFAOYSA-N
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Description

Synthesis and Antiviral Activity Analysis

The study of antiviral efficacy in purine nucleosides led to the synthesis of several 9-beta-D-ribofuranosylpurine-6-carboxamides. The synthesis process involved glycosylation of a purine derivative with protected ribofuranose in the presence of a Lewis acid, followed by deprotection to yield 9-beta-D-ribofuranosyl-6-iodopurine. Further modifications produced compounds such as 8-carbamoylguanosine through homolytic acylation. These synthesized compounds were tested against various RNA and DNA viruses in cell culture, with some showing significant in vitro antiviral activity at non-toxic dosage levels. One particular compound, 9-beta-D-ribofuranosylpurine-6-carboxamide, demonstrated a 55% survival rate in Rift Valley fever virus-infected mice, compared to a 30% survival rate in control subjects .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, particularly the 9-beta-D-ribofuranosylpurine-6-carboxamides, is crucial for their antiviral activity. The presence of the ribofuranosyl moiety and the carboxamide group at the 6-position of the purine ring are key structural elements. These features enable the compounds to interact with viral enzymes or replication machinery, thereby inhibiting the virus's ability to proliferate. The study does not provide detailed molecular structure analysis, but the antiviral activity suggests that the synthesized structures are biologically active and can potentially serve as lead compounds for further drug development .

Chemical Reactions Analysis

The synthesis of the purine nucleosides involved several chemical reactions, including glycosylation, deprotection, and homolytic acylation. Glycosylation was used to attach the ribofuranose sugar to the purine base, while deprotection steps were necessary to remove protective groups and yield the final nucleoside compounds. Homolytic acylation was employed to introduce a carbamoyl group, resulting in compounds like 8-carbamoylguanosine. These reactions are essential for creating the desired purine nucleoside analogs with potential antiviral properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized purine nucleosides are not extensively detailed in the provided data. However, the solubility of the compounds in cell culture media and their stability at non-toxic dosages are implied by the successful in vitro antiviral activity tests. The compounds' efficacy in cell culture and in vivo suggests that they possess the necessary stability and bioavailability for antiviral action. The study indicates that the synthesized compounds are promising candidates for further investigation and optimization as antiviral agents .

Synthesis and Characterization of Aromatic Polyamides

While the second paper does not directly relate to the compound of interest, it details the synthesis of a new bis(ether-carboxylic acid) and the subsequent preparation of aromatic polyamides. These polyamides exhibit high solubility in organic solvents, can form transparent and flexible films, and have high thermal stability. Although this study does not contribute to the analysis of "9-(3,4-dimethylphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide," it provides insight into the synthesis and characterization of complex organic molecules, which could be relevant for the broader field of synthetic organic chemistry .

Mechanism of Action

The mechanism of action of a purine derivative would depend on its specific biological target. Many purine derivatives act as inhibitors of various enzymes, particularly those involved in nucleotide metabolism .

Future Directions

The study of purine derivatives is a vibrant field with many potential applications in medicinal chemistry and drug discovery. Future research could focus on exploring the biological activity of this compound and developing more efficient synthesis methods .

properties

IUPAC Name

9-(3,4-dimethylphenyl)-2-hexyl-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-4-5-6-7-8-15-22-16(18(21)26)17-19(23-15)25(20(27)24-17)14-10-9-12(2)13(3)11-14/h9-11H,4-8H2,1-3H3,(H2,21,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKFBXNZOKLERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=C(C=C3)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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